1-(Ethylsulfanyl)-4-(methylsulfanyl)benzene, also known as 4-(methylsulfanyl)-1-(ethylsulfanyl)benzene, is an organic compound that belongs to the class of aromatic compounds. It features a benzene ring substituted with both an ethylsulfanyl group and a methylsulfanyl group at the para position. The molecular formula for this compound is , and it has a molecular weight of approximately 198.34 g/mol. The presence of sulfur atoms in its structure contributes to its unique chemical properties, making it of interest in various fields, including organic synthesis and medicinal chemistry.
The chemical reactivity of 1-(ethylsulfanyl)-4-(methylsulfanyl)benzene can be attributed to the functional groups present in its structure. Key reactions include:
Compounds containing sulfur are often investigated for their biological activities. While specific studies on 1-(ethylsulfanyl)-4-(methylsulfanyl)benzene may be limited, similar compounds have shown various pharmacological properties, including:
The synthesis of 1-(ethylsulfanyl)-4-(methylsulfanyl)benzene can be achieved through several methods:
1-(Ethylsulfanyl)-4-(methylsulfanyl)benzene has potential applications in:
Interaction studies typically involve examining how 1-(ethylsulfanyl)-4-(methylsulfanyl)benzene interacts with biological targets or other chemical species. Research may focus on:
Several compounds share structural similarities with 1-(ethylsulfanyl)-4-(methylsulfanyl)benzene. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Methyl-4-methylthio-benzene | Contains only one methylthio group | |
| 1-Ethyl-4-methylthio-benzene | Ethyl group replaces one hydrogen on benzene | |
| 1-Ethyl-3-methylthio-benzene | Different substitution pattern on benzene | |
| 4-Methylthio-phenol | Contains hydroxyl group instead of ethyl group |
The uniqueness of 1-(ethylsulfanyl)-4-(methylsulfanyl)benzene lies in its dual sulfanyl substitutions at the para position on the benzene ring, which may enhance its reactivity and biological activity compared to other similar compounds that possess only one type of substituent or different positional arrangements.